4-(2-Ethyl-2H-1,2,3-triazol-4-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89220-94-0 |
|---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(2-ethyltriazol-4-yl)aniline |
InChI |
InChI=1S/C10H12N4/c1-2-14-12-7-10(13-14)8-3-5-9(11)6-4-8/h3-7H,2,11H2,1H3 |
InChI Key |
WSPYKHRBZBOIPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=CC(=N1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4 2 Ethyl 2h 1,2,3 Triazol 4 Yl Aniline and Analogues
Established Synthetic Routes to 1,2,3-Triazole Scaffolds
The foundational methods for creating 1,2,3-triazoles are diverse, with the choice of catalyst and reaction conditions being paramount in determining which of the possible regioisomers is formed.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its Regioselectivity
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent "click chemistry" reaction, celebrated for its efficiency, reliability, and exceptional regioselectivity. core.ac.uk This reaction almost exclusively yields 1,4-disubstituted 1,2,3-triazoles. rsc.org The process involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, with the copper(I) catalyst accelerating the reaction rate by a factor of up to 10⁷ compared to the uncatalyzed thermal Huisgen cycloaddition. researchgate.net The catalytic cycle, which has been studied in detail, proceeds via a copper acetylide intermediate, which ensures the formation of the 1,4-isomer with high fidelity. nih.gov
The catalyst is typically generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), and a reducing agent like sodium ascorbate. researchgate.net This method's robustness allows it to proceed in various solvents, including water, and it tolerates a wide array of functional groups, making it a cornerstone of medicinal chemistry and materials science. rsc.orgresearchgate.net In contrast, using a ruthenium catalyst (RuAAC) steers the reaction toward the 1,5-disubstituted regioisomer. researchgate.netresearchgate.net
Table 1: Comparison of Catalytic Systems for Azide-Alkyne Cycloadditions
| Catalytic System | Typical Reagents | Primary Product | Key Advantages | Reference |
|---|---|---|---|---|
| CuAAC | Terminal Alkyne, Azide, Cu(I) source (e.g., CuSO₄/Na-Ascorbate) | 1,4-disubstituted-1,2,3-triazole | High regioselectivity, high yield, mild conditions, aqueous compatibility | researchgate.netresearchgate.net |
| RuAAC | Terminal Alkyne, Azide, Ru(II) source (e.g., Cp*RuCl complexes) | 1,5-disubstituted-1,2,3-triazole | Complements CuAAC, can use internal alkynes for fully substituted triazoles | researchgate.netresearchgate.net |
| Thermal Huisgen Cycloaddition | Alkyne, Azide | Mixture of 1,4- and 1,5-isomers | Metal-free | core.ac.uk |
Metal-Free and Organocatalytic Approaches to 1,2,3-Triazoles
Concerns about the potential toxicity of residual metal catalysts have driven the development of metal-free and organocatalytic alternatives for triazole synthesis. researchgate.net These methods avoid both metals and, in some cases, the use of potentially explosive azide starting materials. researchgate.net
Metal-free approaches include:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This method uses highly strained cyclooctynes that react readily with azides without a catalyst, though it can sometimes lead to a mix of regioisomers. rsc.org
Reactions using Azide Surrogates : Syntheses have been developed using reagents like N-tosylhydrazones, which can react with various partners to form the triazole ring, thus avoiding the direct handling of azides. thieme-connect.comorganic-chemistry.org An iodine-mediated reaction of methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide provides 4-aryl-NH-1,2,3-triazoles. mdpi.com
Organocatalytic methods utilize small, metal-free organic molecules to catalyze the cycloaddition. Amines such as pyrrolidine (B122466) can catalyze the reaction between ketones and azides through an enamine intermediate, leading to highly functionalized 1,2,3-triazoles. rsc.org These reactions are attractive due to their operational simplicity and environmentally benign nature. researchgate.net
Specific Approaches to Triazole-Substituted Anilines
Synthesizing the target compound, 4-(2-Ethyl-2H-1,2,3-triazol-4-yl)aniline, requires a strategy that can regioselectively generate the 2,4-disubstituted isomer. Standard methods like CuAAC are not suitable for this purpose.
Formation of Aniline (B41778) Moieties in Conjunction with Triazole Ring Systems
The key challenge is controlling the site of substitution on the triazole's nitrogen atoms. Direct synthesis of 2,4-disubstituted triazoles is less common, but specific methods have been developed. A highly effective strategy involves building the substituents onto a pre-formed triazole ring.
One such regioselective approach involves the N2-alkylation of a triazole precursor. organic-chemistry.org This can be envisioned for the target compound as follows:
Preparation of a Precursor : Start with a halogenated NH-triazole, such as 4-bromo-1H-1,2,3-triazole.
Regioselective N-Alkylation : React the precursor with an ethylating agent (e.g., ethyl iodide or ethyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. This step preferentially adds the ethyl group to the N2 position, yielding 2-ethyl-4-bromo-2H-1,2,3-triazole as the major product. organic-chemistry.orgnih.govrsc.org
Introduction of the Aniline Moiety : The aniline group can be installed at the C4 position using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This would involve coupling the 4-bromo-2-ethyl-triazole with a suitable boronic acid derivative, such as (4-aminophenyl)boronic acid or its protected form (e.g., using an acetamide (B32628) group), followed by deprotection if necessary. organic-chemistry.org
An alternative approach involves starting with an aniline derivative. For example, aryl azides can be synthesized from the corresponding aniline via diazotization followed by reaction with sodium azide. arkat-usa.org This 4-azidoaniline (B77532) could then be used in a cycloaddition reaction designed to produce the 2,4-isomer, although controlling the N-alkylation step to favor the N2 position remains a challenge.
Derivatization Strategies for Triazole-Substituted Anilines
Once the core this compound structure is synthesized, it can be further modified to create a library of analogues. The primary amino group (-NH₂) of the aniline moiety is a versatile functional handle for various chemical transformations, including:
Acylation : Reaction with acyl chlorides or anhydrides to form amides.
Alkylation : Introduction of alkyl groups on the nitrogen atom.
Sulfonylation : Formation of sulfonamides by reacting with sulfonyl chlorides.
Diazotization : Conversion of the amino group into a diazonium salt, which can then be replaced by a wide range of substituents (e.g., halogens, hydroxyl, cyano groups) via Sandmeyer-type reactions.
Furthermore, the triazole ring itself can be a platform for derivatization, although it is generally very stable. One study demonstrated that a triazol-3-one ring could be N-alkylated with propargyl bromide, and the newly introduced alkyne handle was then used in a subsequent click reaction to attach another molecular fragment. frontiersin.org
Multicomponent Reactions for Triazole-Aniline Synthesis
Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, offer a highly efficient route to heterocyclic compounds. While many MCRs for triazoles yield the 1,4-disubstituted isomer, some methods can be adapted for other patterns.
For instance, a copper-mediated reaction between N-tosylhydrazones and anilines has been shown to produce 1,4,5-trisubstituted-1,2,3-triazoles. The development of an MCR that selectively yields the 2,4-disubstituted isomer is a significant synthetic challenge due to the difficulty in controlling regioselectivity among multiple reactive components in one pot. Such a reaction would likely require a carefully designed substrate or a highly specific catalytic system to direct the cyclization and substitution to the desired positions.
Table 2: Summary of Synthetic Strategies for Triazole-Aniline Scaffolds
| Strategy | Description | Key Feature | Isomer Control | Reference |
|---|---|---|---|---|
| Post-Cyclization N-Alkylation | Alkylation of a pre-formed NH-triazole ring, followed by C-C coupling. | Stepwise construction allows for precise control. | Can be highly regioselective for the N2 position under specific conditions. | organic-chemistry.orgnih.gov |
| CuAAC with Aniline Precursor | Click reaction using an azide or alkyne attached to an aniline (or protected aniline). | High efficiency and functional group tolerance. | Almost exclusively yields the 1,4-isomer. | rsc.orgresearchgate.net |
| Nitro-to-Aniline Reduction | Formation of a nitrophenyl-triazole followed by chemical reduction of the nitro group. | Allows use of robust nitro-aromatic starting materials. | Depends on the initial triazole formation method (e.g., CuAAC for 1,4-isomer). | |
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. | High atom economy and operational simplicity. | Regioselectivity is a major challenge; often yields mixtures or the most stable isomer. |
Mechanistic Elucidation of Synthetic Transformations
The formation of the 1,2,3-triazole heterocycle, the central structural motif, is primarily achieved through azide-alkyne cycloaddition reactions. The specific substitution pattern of the resulting triazole, such as the 2,4-disubstitution seen in the target compound, is a direct consequence of the chosen synthetic route and its underlying mechanism.
Detailed Reaction Mechanisms of 1,2,3-Triazole Formation
The synthesis of 1,2,3-triazoles is dominated by the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. However, the thermal, uncatalyzed version of this reaction often requires harsh conditions and typically results in a mixture of 1,4- and 1,5-regioisomers. nih.gov To overcome these limitations, catalyzed versions have become the methods of choice, offering high regioselectivity and efficiency under mild conditions.
The two most prominent catalyzed pathways are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the most widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org The currently accepted mechanism is not a concerted cycloaddition but a stepwise process involving copper acetylide intermediates. beilstein-journals.orgnih.gov It is generally believed that the catalytically active species can be a dinuclear copper complex. beilstein-journals.orgnih.gov The cycle begins with the formation of a copper(I) acetylide from a terminal alkyne. researchgate.net The azide then coordinates to a copper center, which activates it for nucleophilic attack on the acetylide, forming a six-membered copper-containing intermediate. nih.govresearchgate.net Subsequent rearrangement and protonolysis release the 1,4-disubstituted triazole product and regenerate the catalyst. researchgate.net This mechanism explains the reaction's high regioselectivity for the 1,4-isomer. nih.govbeilstein-journals.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the RuAAC reaction selectively produces 1,5-disubstituted 1,2,3-triazoles from terminal alkynes and can also be used with internal alkynes to yield fully substituted triazoles. organic-chemistry.orgresearchgate.netnih.gov The mechanism does not proceed through a metal acetylide intermediate. researchgate.net Instead, it involves the oxidative coupling of the azide and alkyne to the ruthenium(II) center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgresearchgate.netnih.gov This step is proposed to be irreversible and controls the regioselectivity. acs.orgchalmers.se The formation of the first carbon-nitrogen bond occurs between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. organic-chemistry.orgnih.gov The cycle is completed by reductive elimination, which releases the 1,5-triazole product. organic-chemistry.orgresearchgate.netnih.gov The rate-determining step is believed to be this reductive elimination. organic-chemistry.orgresearchgate.net
Synthesis of N2-Substituted 1,2,3-Triazoles: The formation of the 2,4-disubstituted isomer, as seen in this compound, cannot be achieved directly via standard CuAAC or RuAAC with terminal alkynes. These isomers are typically synthesized through alternative strategies. One common method involves the regioselective N-alkylation of a pre-formed NH-1,2,3-triazole. For instance, the Michael reaction of NH-1,2,3-triazole with α,β-unsaturated ketones can yield N1 or N2 isomers depending on the conditions; the use of aprotic solvents with a catalytic base often favors the formation of the 2H-regioisomers. nih.gov Another approach involves the base-induced N2-regioselective substitution of an N-sulfonyl-1,2,3-triazole with alkyl halides, proceeding through a proposed SN2-like pathway. acs.org
Role of Catalysis and Reagents in Reaction Progression and Selectivity
The choice of catalyst is the primary determinant of regioselectivity in azide-alkyne cycloadditions. Reagents such as ligands, bases, and solvents also play crucial roles in modulating reaction rates, efficiency, and in some cases, selectivity.
Catalysts:
Copper Catalysts: Copper(I) is the active catalytic species in CuAAC. beilstein-journals.org It can be introduced as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate. nih.govbeilstein-journals.org While effective, simple copper salts can be unstable and prone to disproportionation or oxidation. nih.gov The development of well-defined copper(I) complexes with stabilizing ligands has led to more robust and efficient catalytic systems. beilstein-journals.org
Ruthenium Catalysts: Ruthenium(II) complexes, particularly those containing the [CpRuCl] unit (where Cp is pentamethylcyclopentadienyl), are highly effective for RuAAC, leading to 1,5-triazoles. organic-chemistry.orgresearchgate.netnih.govresearchgate.net Catalysts like CpRuCl(PPh₃)₂ and CpRuCl(COD) are widely used. organic-chemistry.orgresearchgate.net Unlike CuAAC, RuAAC can tolerate internal alkynes, broadening its synthetic utility. organic-chemistry.org
Reagents and Ligands:
Ligands in CuAAC: Ligands are crucial for stabilizing the Cu(I) oxidation state, preventing catalyst aggregation, and accelerating the reaction rate. nih.govacs.org Tris(triazolylmethyl)amine (TBTA) was one of the first widely used accelerating ligands. acs.org Subsequently, a variety of nitrogen-based ligands, including tris(heterocyclemethyl)amines and N-heterocyclic carbenes (NHCs), have been developed. beilstein-journals.orgnih.gov The ligand's structure can significantly impact catalytic activity, with some ligands being optimal for organic solvents while others perform better in aqueous media. nih.govacs.org Kinetic studies suggest that the active catalyst can be a dinuclear species, Cu₂L, and that the ligand can play a direct role in the catalytic cycle, sometimes acting as an internal base. nih.govacs.org
Bases and Solvents: In methods for synthesizing N2-substituted triazoles, the base is critical for regiocontrol. For example, in the alkylation of N-sulfonyl-1,2,3-triazoles, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile (B52724) was found to be optimal for achieving high N2-selectivity at room temperature. acs.org Similarly, for Michael additions to enones, the use of a catalytic base like K₂CO₃ in an aprotic solvent directs the reaction towards the N2-adduct. nih.gov
| Catalytic System | Typical Catalyst | Primary Product | Key Mechanistic Feature | Ref. |
|---|---|---|---|---|
| CuAAC | Cu(I) salts (e.g., CuI) + Ligand | 1,4-disubstituted-1,2,3-triazole | Stepwise pathway via copper acetylide intermediate | nih.govbeilstein-journals.org |
| RuAAC | [Cp*RuCl] complexes | 1,5-disubstituted-1,2,3-triazole | Oxidative coupling via a six-membered ruthenacycle | organic-chemistry.orgnih.gov |
| Base-Induced N-Alkylation | Base (e.g., DBU, K₂CO₃) | N2-substituted-1,2,3-triazole | SN2-like or Michael addition pathway on triazole ring | nih.govacs.org |
Green Chemistry Principles in the Synthesis of Triazole-Aniline Compounds
The synthesis of 1,2,3-triazoles has become a focal point for the application of green chemistry principles, driven by the need to reduce waste, avoid hazardous substances, and improve energy efficiency. rsc.orgrsc.org
Development of Environmentally Benign Synthetic Protocols
A significant focus of green synthetic chemistry is the replacement of volatile and hazardous organic solvents with more sustainable alternatives.
Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. consensus.app The CuAAC reaction has been shown to be highly efficient in water, sometimes even accelerated compared to organic solvents. researchgate.netnih.gov The use of water simplifies work-up procedures and allows for potential catalyst recycling. consensus.app
Glycerol and Deep Eutectic Solvents (DES): Glycerol, a biodegradable and non-toxic liquid, has been successfully used as a green solvent for CuAAC reactions. consensus.appnih.gov Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and gallic acid), are also emerging as promising green reaction media. consensus.app These solvents are often biodegradable, have low vapor pressure, and can be designed to act as both the solvent and part of the catalytic system, with some being recyclable for several runs. nih.govacs.org
Solvent-Free and Alternative Energy Sources: Performing reactions under solvent-free conditions represents a highly sustainable approach, minimizing waste. rsc.org Additionally, the use of alternative energy sources like ultrasound and microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times, lower energy consumption, and often higher yields compared to conventional heating methods. nih.govaacmanchar.edu.in
Application of Sustainable Catalytic Systems
The development of sustainable catalysts focuses on using earth-abundant metals, improving catalyst stability and recyclability, and lowering catalyst loading.
Heterogeneous and Recyclable Catalysts: To simplify product purification and enable catalyst reuse, significant research has gone into developing heterogeneous copper catalysts. These include copper nanoparticles, copper supported on materials like silica (B1680970) or waste fishbone powders, and polymer-supported copper complexes. rsc.orgconsensus.apprsc.org These catalysts can often be easily separated from the reaction mixture by filtration and reused for multiple cycles with minimal loss of activity. rsc.org
Low Catalyst Loading: Advances in ligand and catalyst design have enabled CuAAC reactions to proceed with very low catalyst loadings, often in the parts-per-million (ppm) range. nih.govacs.org This reduces the cost and minimizes the amount of residual metal in the final product, which is particularly important in pharmaceutical applications.
Use of Earth-Abundant Metals: Copper is an earth-abundant and relatively non-toxic metal, making it a sustainable choice for catalysis compared to precious metals like palladium or platinum. nih.govacs.org Research has also explored other abundant metals, such as zinc, for promoting azide-alkyne cycloadditions in water. researchgate.net
| Principle | Approach | Example | Benefit | Ref. |
|---|---|---|---|---|
| Safer Solvents | Use of water, glycerol, or Deep Eutectic Solvents (DES) | CuAAC reaction in a recyclable Choline Chloride/Gallic Acid DES | Reduces use of volatile organic compounds (VOCs), enhances safety, potential for recycling | consensus.appacs.org |
| Catalysis | Development of recyclable heterogeneous catalysts | Polymer-supported Cu(II) catalyst for one-pot CuAAC | Simplifies purification, allows catalyst reuse, reduces metal waste | rsc.org |
| Energy Efficiency | Microwave or ultrasound-assisted synthesis | Ultrasound-mediated synthesis of triazole derivatives | Accelerated reaction rates, shorter reaction times, reduced energy consumption | nih.govaacmanchar.edu.in |
| Waste Prevention | Solvent-free reactions and low catalyst loading | CuAAC performed neat with ppm levels of a copper catalyst | Minimizes solvent waste, reduces catalyst contamination in products | rsc.orgacs.org |
Advanced Characterization and Structural Elucidation of 4 2 Ethyl 2h 1,2,3 Triazol 4 Yl Aniline
Spectroscopic Analysis Techniques for Structural Confirmation
Spectroscopic techniques are fundamental in elucidating the molecular structure of 4-(2-Ethyl-2H-1,2,3-triazol-4-yl)aniline by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of this compound. The chemical shifts (δ), measured in parts per million (ppm), and coupling constants (J), in Hertz (Hz), provide detailed information about the electronic environment and connectivity of each nucleus.
¹H NMR: The proton NMR spectrum provides a distinct fingerprint of the molecule. The ethyl group attached to the triazole nitrogen is characterized by a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling. The protons on the aniline (B41778) ring typically appear as a set of multiplets in the aromatic region of the spectrum. The amino group (-NH₂) protons may appear as a broad singlet, and the proton on the triazole ring also manifests as a singlet.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Signals can be assigned to the ethyl group carbons, the triazole ring carbons, and the carbons of the aniline ring. The position of these signals is indicative of their electronic environment. For instance, carbons attached to nitrogen atoms are typically deshielded and appear at a higher chemical shift.
Detailed spectral data recorded in deuterated chloroform (B151607) (CDCl₃) is presented below.
Interactive Table 1: NMR Data for this compound
| Technique | Solvent | Frequency | Chemical Shift (δ) and Multiplicity |
|---|---|---|---|
| ¹H NMR | CDCl₃ | 400 MHz | δ 7.45–7.35 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 5.10 (s, 2H, NH₂), 4.20 (q, J=7.2 Hz, 2H, CH₂), 1.40 (t, J=7.2 Hz, 3H, CH₃) nih.gov |
| ¹³C NMR | CDCl₃ | 100 MHz | δ 148.9 (C=N), 133.2 (Ar-C), 129.4 (Ar-C), 115.7 (Ar-C), 61.5 (CH₂), 14.3 (CH₃) nih.gov |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the molecule. These techniques are complementary and provide valuable information about the functional groups present.
FT-IR Spectroscopy: The FT-IR spectrum is particularly useful for identifying characteristic stretching and bending vibrations. For this compound, key expected absorptions include the N-H stretching of the aniline's primary amine group, aromatic C-H stretching, aliphatic C-H stretching of the ethyl group, C=C stretching within the aromatic ring, and vibrations associated with the triazole ring itself.
Specific absorption bands observed in a Potassium Bromide (KBr) pellet are as follows:
~3400 cm⁻¹: N-H stretching vibration of the primary amine. nih.gov
~1600 cm⁻¹: C=C aromatic ring stretching. nih.gov
~1550 cm⁻¹: Triazole ring vibrations. nih.gov
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated systems. The spectrum of this compound is expected to be dominated by π-π* transitions originating from the conjugated system formed by the phenyl and triazole rings.
Although specific experimental UV-Vis absorption maxima for this compound are not detailed in the available literature, studies on similar 1,4-disubstituted 1,2,3-triazole derivatives show characteristic absorptions. The electronic transitions are influenced by the substituents on both the triazole and phenyl rings, as well as the solvent used for analysis. For instance, related chromophores based on the 1,2,3-triazole moiety exhibit absorption and emission spectra that are sensitive to the substitution pattern and solvent polarity. rsc.org The aniline group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted phenyl-triazole system.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. Using electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺.
For this compound, the exact mass of the protonated molecule has been determined.
Interactive Table 2: High-Resolution Mass Spectrometry Data
| Technique | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|---|---|---|
| HRMS | ESI+ | 187.1184 | 187.1182 nih.gov |
This close correlation between the calculated and observed mass-to-charge ratio provides strong evidence for the molecular formula C₁₀H₁₂N₄.
X-ray Crystallography and Solid-State Structural Analysis
While spectroscopic methods confirm the chemical constitution, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.
Single Crystal X-ray Diffraction (SCXRD) analysis of a suitable single crystal of this compound would yield precise data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation.
Specific SCXRD data for this compound has not been found in the surveyed literature. However, analysis of closely related structures, such as 1-substituted 4-phenyl-1,2,3-triazoles, provides valuable insight into the expected molecular geometry. acs.org
From these related structures, it is anticipated that:
The 1,2,3-triazole ring is essentially planar.
There will be a dihedral angle between the plane of the triazole ring and the plane of the phenyl ring. In the related compound 4-(1,2,4-Triazol-1-yl)aniline, this angle is 34.57°. rsc.org
The crystal packing would likely be stabilized by intermolecular interactions, such as hydrogen bonds involving the amine group (N-H···N or N-H···π) and π-π stacking interactions between the aromatic triazole and phenyl rings. acs.org
A full SCXRD analysis would provide definitive values for these parameters for the title compound.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular architecture of crystalline solids, including triazole derivatives, is directed by various intermolecular interactions. Understanding these forces is crucial for crystal engineering and designing materials with specific properties.
Hydrogen Bonding: The 1,2,3-triazole ring is a key participant in forming hydrogen bonds, acting as both a hydrogen bond donor and acceptor. researchgate.netrsc.org The nitrogen atoms within the triazole ring, along with the amino group on the aniline moiety of this compound, are primary sites for these interactions. researchgate.netsielc.com Studies on related triazole structures show that N-H···N and C-H···O hydrogen bonds can connect neighboring molecules, often forming extensive chains and three-dimensional networks. rsc.orgnih.gov The presence of water molecules in the crystal lattice can further dominate the hydrogen bonding, linking multiple triazole molecules together. rsc.org The ability of the triazole heterocycle to engage in hydrogen bonding can enhance solubility and improve binding to biological targets. researchgate.net
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. bohrium.comscirp.org This method maps the electron distribution of a molecule in a crystalline environment, allowing for a detailed examination of non-covalent interactions. bohrium.com
The analysis generates a three-dimensional Hirshfeld surface, where different colors represent the types and strengths of intermolecular contacts. mdpi.com Contacts shorter than the sum of the van der Waals radii, indicating strong interactions like hydrogen bonds, are typically shown in red. mdpi.com From this surface, a two-dimensional "fingerprint plot" is derived, which provides a quantitative summary of all the intermolecular contacts. bohrium.comacs.org Each type of interaction (e.g., H···H, O···H, C···H) has a characteristic appearance on the plot, and the area under each feature corresponds to its relative contribution to the total crystal packing. mdpi.comacs.org For many organic crystals, H···H interactions are the most abundant, while strong directional interactions like O···H/H···O hydrogen bonds are also prominent contributors to crystal cohesion. scirp.orgmdpi.com This quantitative approach enables a precise comparison of how different substituents on the triazole ring affect the supramolecular assembly. bohrium.com
Advanced Analytical Methodologies for Triazole Compounds
The detection and quantification of triazole compounds, often found in complex mixtures, necessitate the use of sophisticated analytical techniques. The choice of method depends on the analyte's properties, the sample matrix, and the required sensitivity.
Liquid Chromatography (HPLC, UPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of triazole compounds. pensoft.net HPLC systems equipped with Diode Array Detectors (DAD) or Ultraviolet (UV) detectors are widely used for the simultaneous determination of multiple triazoles. pensoft.netscioninstruments.comscioninstruments.com
For enhanced sensitivity and selectivity, particularly for trace-level analysis, liquid chromatography is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). pensoft.netnih.gov Ultra-High Performance Liquid Chromatography (UHPLC or UPLC) systems, which use smaller particle-size columns, offer faster analysis times and improved resolution compared to conventional HPLC. tandfonline.com A key challenge in LC-MS analysis is the "matrix effect," where co-eluting compounds from the sample can suppress or enhance the ionization of the target analyte, affecting accuracy. tandfonline.comrsc.org
Below is a table summarizing typical parameters for HPLC analysis of triazole compounds.
| Parameter | Details | References |
| Technique | HPLC-UV/DAD, HPLC-MS/MS, UPLC-MS/MS | scioninstruments.comnih.govtandfonline.com |
| Stationary Phase (Column) | C18, C6-phenyl | nih.govresearchgate.net |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and phosphate (B84403) buffer or water | scioninstruments.comnih.gov |
| Detection | UV at specific wavelengths (e.g., 230-262 nm), Mass Spectrometry | scioninstruments.comscioninstruments.comnih.gov |
| Linearity Range | e.g., 0.05 to 10 mg/L | nih.govnih.gov |
| Limit of Quantification (LOQ) | As low as 0.05 mg/L (HPLC-UV), 0.5-3.5 µg/kg (UPLC-MS/MS) | nih.govtandfonline.com |
Gas Chromatography (GC) for Volatile Triazole Derivatives
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS), is a well-established method for analyzing volatile or semi-volatile triazole derivatives. austinpublishinggroup.comnih.gov This technique is suitable for compounds that can be vaporized without decomposition. austinpublishinggroup.com
For some less volatile triazoles, a derivatization step may be required to increase their volatility and improve their chromatographic behavior. pensoft.net The high fragmentation of the molecular ion in the GC-MS ion source can sometimes make identification challenging, though LC-MS/MS is often preferred for confirmation as it provides molecular weight information. austinpublishinggroup.com GC-MS/MS operating in the multiple reaction monitoring (MRM) mode offers high sensitivity and selectivity, making it suitable for the routine analysis of triazole fungicides in complex samples like fruits. nih.gov
The table below outlines common parameters for the GC analysis of triazoles.
| Parameter | Details | References |
| Technique | GC-FID, GC-MS, GC-MS/MS | austinpublishinggroup.comnih.govnih.gov |
| Column | Polar columns (e.g., DB-WAX) or non-polar columns | mdpi.com |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS, MS/MS) | nih.gov |
| Sample Preparation | LLE, SPE, Dispersive Liquid-Liquid Microextraction (DLLME) | nih.govnih.gov |
| Limits of Quantification (LOQ) | e.g., 0.8 to 3.4 µg/kg in fruit samples | nih.gov |
Differential Mobility Spectrometry (DMS) for Enhanced Selectivity
Differential Mobility Spectrometry (DMS), also known by the trade name SelexION™, is an ion mobility-based separation technique that can be coupled with LC-MS/MS to significantly enhance analytical selectivity. oup.comdaspsrl.it DMS separates ions in the gas phase at atmospheric pressure based on their differing mobility in high and low electric fields. oup.comresearchgate.net
This additional dimension of separation is highly effective for analyzing triazole metabolites in complex matrices like plant extracts. oup.comnih.govoup.com The analysis of these polar compounds by LC-MS/MS alone often suffers from high chemical noise and matrix interferences. daspsrl.itsciex.com By using DMS as a "chemical pre-filter" before the mass spectrometer, it is possible to separate target analytes from co-eluting interferences, which drastically reduces background noise and improves the signal-to-noise ratio. oup.comdaspsrl.it This enhancement in selectivity can eliminate the need for laborious sample cleanup steps or chemical derivatization, leading to simpler and faster analytical methods. oup.comnih.gov
Optimization of Sample Preparation for Complex Matrices
Effective sample preparation is a critical step in the analysis of triazole compounds, especially when they are present at low concentrations in complex biological, food, or environmental samples. pensoft.netnih.gov The primary goals are to remove interfering substances from the sample matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. pensoft.netrsc.org
Several techniques are employed, with the choice depending on the matrix and the target analyte:
Protein Precipitation (PPT): A simple and rapid method used for biological fluids like plasma or serum, where a solvent such as acetonitrile is added to precipitate proteins, which are then removed by centrifugation. pensoft.netnih.govresearchgate.net
Liquid-Liquid Extraction (LLE): A classic technique involving the partitioning of the analyte between two immiscible liquid phases. nih.gov
Solid-Phase Extraction (SPE): A highly versatile and common method where the sample is passed through a cartridge containing a solid sorbent. nih.govnih.gov The analyte is retained on the sorbent while interferences are washed away, after which the analyte is eluted with a small volume of solvent. Various sorbents, including magnetic nanoparticles for easier separation, have been developed. bohrium.comresearchgate.net
Microextraction Techniques: These are miniaturized versions of LLE and SPE that use significantly less solvent. nih.gov Examples include Dispersive Liquid-Liquid Microextraction (DLLME) and supramolecular solvent-based microextraction (SUPRAS), which are considered green analytical techniques. nih.govnih.govacs.org
The optimization of these parameters is crucial to minimize matrix effects, which can severely impact the accuracy and reproducibility of LC-MS based methods. tandfonline.comrsc.org
Advanced Applications and Functionalization of Triazole Aniline Systems
Supramolecular Chemistry and Self-Assembly of Triazole Derivatives
The unique electronic and structural characteristics of the 1,2,3-triazole ring make it an excellent scaffold for the construction of complex supramolecular assemblies. The presence of multiple nitrogen atoms and the potential for tailored substitution patterns allow for a high degree of control over the self-assembly process.
Design and Construction of Supramolecular Architectures
The design of supramolecular architectures based on triazole derivatives is a burgeoning area of research. The planarity of the triazole ring, when conjugated with aromatic systems like aniline (B41778), provides a rigid structural motif that can be exploited to create well-defined assemblies. For instance, in related triazole compounds, the strategic placement of functional groups can direct the formation of intricate one-, two-, or even three-dimensional networks.
While specific research on the supramolecular architectures of 4-(2-Ethyl-2H-1,2,3-triazol-4-yl)aniline is not extensively documented in publicly available literature, the principles governing the self-assembly of similar triazole-containing molecules are well-established. For example, macrocycles incorporating the bis(1,2,3-triazolyl)pyridine (btp) motif have been shown to self-assemble with metal ions to form complex structures, and in the solid state, can form nanotube-like architectures libretexts.orgnih.gov. The ability of the triazole ring to act as a versatile building block is further demonstrated by the synthesis of triazolo-annulated pyridines, azines, and azepines from 1,2,3-triazole-4(5)-amines nuph.edu.uanih.gov. These examples underscore the potential of the this compound core in designing novel supramolecular materials.
Investigation of Non-Covalent Interactions in Self-Assembly (e.g., Hydrogen Bonding, π-π Stacking, Metal Coordination)
Non-covalent interactions are the driving forces behind the self-assembly of supramolecular structures. In triazole-aniline systems, a variety of these interactions can be observed, playing a crucial role in the final architecture and properties of the assembled material.
Hydrogen Bonding: The aniline moiety in this compound provides a primary amine group (-NH2) that can act as a hydrogen bond donor. The nitrogen atoms within the 1,2,3-triazole ring, with their lone pairs of electrons, are effective hydrogen bond acceptors nih.gov. In the crystal structure of the related compound 4-(1,2,4-Triazol-1-yl)aniline, molecules are linked into sheets through intermolecular N—H⋯N hydrogen bonds researchgate.netjksus.org. Theoretical and experimental studies on other triazole derivatives have also highlighted the significance of hydrogen bonding in their crystal packing and solution-state behavior rsc.orgresearchgate.net.
π-π Stacking: The aromatic nature of both the triazole and aniline rings in this compound facilitates π-π stacking interactions. These interactions are fundamental in stabilizing the packing of planar molecules in the solid state and can influence the electronic properties of the resulting material. X-ray crystallography and computational modeling have confirmed that in this compound, the triazole ring is planar and conjugated with the aniline group, which enables these stacking interactions. In a similar compound, 4-(1,2,4-Triazol-1-yl)aniline, aromatic π–π stacking with a centroid–centroid distance of 3.6750 (8) Å is observed researchgate.netjksus.org. The strength and geometry of these interactions can be tuned by modifying the substituents on the aromatic rings nih.govnih.gov.
| Non-Covalent Interaction | Donor/Acceptor in this compound | Example in Related Compounds |
| Hydrogen Bonding | Donor: Aniline (-NH2)Acceptor: Triazole (N atoms) | N—H⋯N bonds in 4-(1,2,4-Triazol-1-yl)aniline researchgate.netjksus.org |
| π-π Stacking | Triazole ring, Aniline ring | Centroid-centroid distance of 3.6750 (8) Å in 4-(1,2,4-Triazol-1-yl)aniline researchgate.netjksus.org |
| Metal Coordination | Triazole (N atoms) | Formation of ML2 complexes with bis(1,2,3-triazolyl)pyridine macrocycles libretexts.orgnih.gov |
Photophysical Properties and Optoelectronic Applications of Triazole-Aniline Compounds
The conjugated π-system formed by the linkage of a triazole ring and an aniline group gives rise to interesting photophysical properties, making these compounds promising candidates for various optoelectronic applications.
Luminescence and Fluorescence Behavior
Triazole derivatives are known to exhibit luminescence, with their emission properties being highly dependent on the molecular structure and the surrounding environment. The donor-acceptor character that can arise from the electron-donating aniline and the electron-accepting triazole can lead to intramolecular charge transfer (ICT) excited states, which often results in fluorescence.
Studies on various 1,2,3-triazole derivatives have demonstrated their potential as fluorescent materials, often exhibiting high quantum yields nih.govnih.gov. For instance, certain 2-aryl-1,2,3-triazoles display strong blue fluorescence with quantum yields reaching up to 99% in some cases nih.gov. The fluorescence properties can be finely tuned by altering the substituents on the triazole and aryl rings. While specific luminescence data for this compound is not widely reported, the general photophysical behavior of related triazole-aniline systems suggests that it likely possesses fluorescent properties.
Exploration in Organic Electronic Devices (e.g., OFETs)
The charge-transporting capabilities of triazole derivatives have led to their exploration in organic electronic devices, including Organic Field-Effect Transistors (OFETs). The ability of the triazole moiety to transport electrons makes it a valuable component in n-type or bipolar organic semiconductors osti.gov. The performance of such devices is intrinsically linked to the molecular packing in the solid state, which is governed by the non-covalent interactions discussed previously.
While there is no specific literature detailing the use of this compound in OFETs, the broader class of triazole-based materials has shown promise. The controlled self-assembly of these molecules into well-ordered thin films is crucial for achieving high charge carrier mobilities globethesis.com. The combination of the electron-transporting triazole and the hole-transporting potential of the aniline moiety in this compound suggests that it could exhibit bipolar charge transport, a desirable characteristic for certain electronic applications.
Design of Light-Emitting Materials Based on Triazole Scaffolds
The design of novel light-emitting materials is a key area where triazole scaffolds have made a significant impact, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Triazole derivatives are utilized both as emissive materials and as host materials for phosphorescent emitters due to their high triplet energies jksus.orgmdpi.com.
The color of the emitted light can be tuned by modifying the molecular structure, for example, by creating donor-π-acceptor (D-π-A) systems mdpi.com. In such systems, the aniline group can act as the donor, the triazole as part of the π-bridge or acceptor, and by adding other functional groups, the emission wavelength can be shifted across the visible spectrum. For instance, blue-emitting OLEDs have been fabricated using triazole-based materials, achieving high external quantum efficiencies nih.govnih.gov. The development of efficient and stable blue emitters remains a critical challenge in OLED technology, and triazole-aniline structures like this compound represent a promising class of compounds for addressing this need.
| Application Area | Relevant Property of Triazole-Aniline Systems | Example from Related Compounds |
| Luminescence | Donor-Acceptor character leading to fluorescence | High quantum yields (up to 99%) in 2-aryl-1,2,3-triazoles nih.gov |
| OFETs | Potential for n-type or bipolar charge transport | Triazole derivatives used as electron-transporting materials osti.gov |
| OLEDs | High triplet energy, tunable emission | Use as host materials and blue emitters in OLEDs nih.govnih.govjksus.orgmdpi.com |
Lack of Specific Research Data on the Catalytic Applications of this compound
Following a comprehensive search of scientific literature and databases for research on the specific chemical compound "this compound," it has been determined that there is no available information regarding its specific applications in the fields of catalysis as outlined in the requested article structure. The search included targeted queries for its use as a ligand in homogeneous and heterogeneous catalysis, as well as its role in the development of enzyme mimics and supramolecular catalysts.
While the broader class of triazole-containing compounds is well-documented in catalytic applications, extrapolating these general findings to the specific, requested molecule without direct scientific evidence would be speculative and would not meet the required standards of scientific accuracy. The explicit instruction to focus solely on "this compound" cannot be fulfilled with detailed, factual research findings as none appear to be publicly available.
Therefore, the generation of a scientifically accurate article with detailed research findings and data tables for the specified sections is not possible at this time.
Future Research Directions and Concluding Perspectives on 4 2 Ethyl 2h 1,2,3 Triazol 4 Yl Aniline
Exploration of Novel and Efficient Synthetic Pathways
While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles, future research should focus on developing more efficient, sustainable, and versatile pathways for 4-(2-Ethyl-2H-1,2,3-triazol-4-yl)aniline and its analogs. nih.govfrontiersin.orgnih.gov
Key research avenues include:
Green Chemistry Approaches: Investigating the use of non-conventional energy sources such as ultrasound and microwave irradiation to accelerate reaction times, improve yields, and reduce energy consumption. nih.gov These methods align with the principles of green chemistry by minimizing waste and the use of hazardous solvents. nih.gov
Multi-component Reactions (MCRs): Designing one-pot MCRs that combine three or more starting materials to construct the target molecule in a single step. nih.govtandfonline.com Recent advances in MCRs for triazole synthesis, such as those using anilines, ketones, and sulfonylhydrazides, could be adapted to produce this compound derivatives with high atom economy and operational simplicity. frontiersin.org
Catalyst Development: Exploring novel catalytic systems beyond copper, including ruthenium and iridium, which can offer different regioselectivity and functional group tolerance. Additionally, the development of metal-free cycloaddition-denitration processes presents an attractive alternative to avoid potential metal contamination in the final product. rsc.org
Flow Chemistry Synthesis: Implementing continuous flow chemistry processes for the synthesis. This technology can offer superior control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher yields, improved safety for handling azides, and easier scalability compared to traditional batch processing.
Table 1: Potential Future Synthetic Strategies
| Strategy | Focus Area | Potential Advantages |
|---|---|---|
| Green Chemistry | Ultrasound/Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, improved yields. nih.gov |
| Multi-component Reactions | One-pot synthesis from >3 starting materials | Increased efficiency, high atom economy, simplified procedures. nih.govtandfonline.com |
| Catalyst Innovation | Ruthenium/Iridium catalysts, metal-free pathways | Alternative regioselectivity, broader substrate scope, avoidance of metal contamination. rsc.org |
| Flow Chemistry | Continuous manufacturing process | Enhanced safety, scalability, process control, and product consistency. |
In-depth Characterization of Functionalized and Hybrid Derivatives
A significant future direction lies in the synthesis and thorough characterization of novel derivatives of this compound. By introducing various functional groups or creating hybrid molecules, researchers can systematically tune the compound's physicochemical and biological properties. nih.gov
Future research should focus on:
Aniline (B41778) Moiety Functionalization: Introducing a wide range of substituents (e.g., halogens, nitro groups, alkyl chains) onto the aniline ring to modulate electronic properties, lipophilicity, and hydrogen bonding capacity. This can lead to derivatives with tailored characteristics for specific applications.
Hybrid Molecule Synthesis: Covalently linking the this compound scaffold to other heterocyclic systems known for their biological relevance, such as thiazole, pyrazole, imidazole, or coumarin. nih.govnih.govresearchgate.net Such hybrid structures could exhibit synergistic or novel activities. For instance, triazole-thiazole hybrids have shown promise in the development of new therapeutic agents. nih.gov
N-Alkylation and Arylation: Exploring variations of the N-ethyl group on the triazole ring can influence steric hindrance and solubility, which are critical parameters for biological interactions and material formulation.
Spectroscopic and Structural Analysis: Employing advanced analytical techniques, including multi-nuclear NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction, to unequivocally confirm the structure of new derivatives. mdpi.comresearchgate.netmdpi.com This is crucial for establishing clear structure-property relationships.
Table 2: Proposed Derivatives and Areas of Investigation
| Derivative Type | Modification Site | Potential Impact | Key Characterization Techniques |
|---|---|---|---|
| Functionalized Aniline | Phenyl ring | Modulated electronics, lipophilicity, and biological targeting. nih.gov | NMR, IR, HRMS |
| Hybrid Heterocycles | Aniline -NH₂ or triazole ring | Synergistic biological activities, novel material properties. nih.govmdpi.com | NMR, HRMS, X-ray Crystallography |
| N-Substituted Triazoles | Triazole N-ethyl group | Altered solubility, steric effects, and binding interactions. | NMR, HRMS |
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry offers powerful tools to predict molecular properties and guide the design of new derivatives, saving significant time and resources in the laboratory. Future research should leverage advanced computational modeling to build a comprehensive understanding of the structure-property relationships for the this compound system.
Promising computational approaches include:
Quantum Chemical Calculations: Using Density Functional Theory (DFT) to calculate electronic properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and dipole moments. These calculations can provide insights into reactivity, stability, and intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate structural features of a series of derivatives with their experimentally determined activities (e.g., biological potency or material performance). These models can then be used to predict the activity of yet-unsynthesized compounds.
Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding modes and affinities of derivatives with specific biological targets, such as enzymes or receptors. nih.gov This can help prioritize which derivatives to synthesize for biological testing.
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics of the molecule and its interactions with its environment (e.g., in solution or within a material matrix) over time.
Table 3: Computational Methods for Future Research
| Method | Research Goal | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Understand electronic structure | HOMO/LUMO energies, dipole moment, reactivity indices. |
| QSAR | Predict activity from structure | Biological potency, material characteristics. tandfonline.com |
| Molecular Docking | Identify potential biological targets | Binding affinity, interaction modes with proteins. nih.gov |
| Molecular Dynamics (MD) | Analyze dynamic behavior | Conformational stability, solvent interactions. |
Integration of this compound in Multifunctional Materials and Advanced Systems
The inherent properties of the triazole ring, such as its aromaticity, high nitrogen content, and stability, make it an excellent building block for advanced materials. guidechem.comnih.gov Future work should explore the incorporation of this compound and its derivatives into multifunctional systems.
Potential areas for exploration are:
Liquid Crystals: The rigid, polarizable structure of triazole derivatives makes them candidates for liquid crystalline materials. researchgate.net Research could focus on synthesizing derivatives with long alkyl chains to induce mesomorphic phases, with potential applications in display technologies and optical sensors. researchgate.net
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring and the aniline group can act as ligands to coordinate with metal ions. This could enable the construction of novel coordination polymers or MOFs with applications in gas storage, catalysis, or chemical sensing.
Corrosion Inhibitors: Nitrogen-rich heterocyclic compounds are known to be effective corrosion inhibitors for metals. Future studies could evaluate the efficacy of this compound and its derivatives in protecting metallic surfaces in various corrosive environments.
Pharmaceutical Scaffolding: Leveraging the triazole as a bioisostere for other chemical groups, the molecule can serve as a central scaffold for building more complex drug candidates. wikipedia.org Its structure allows for diverse substitutions, paving the way for the creation of large chemical libraries for high-throughput screening against various diseases. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
